molecular formula C8H5BrClNS B13715070 2-Bromo-4-chloro-6-methylphenylisothiocyanate

2-Bromo-4-chloro-6-methylphenylisothiocyanate

Cat. No.: B13715070
M. Wt: 262.55 g/mol
InChI Key: IUYSWGWHPUQPTB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-chloro-6-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Bromo-4-chloro-6-methylphenylisothiocyanate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield a thiourea derivative.

Scientific Research Applications

2-Bromo-4-chloro-6-methylphenylisothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methylphenylisothiocyanate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying protein interactions and functions .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-chloro-6-methylphenylisothiocyanate include other phenylisothiocyanates with different substituents. For example:

  • 2-Bromo-4-chlorophenylisothiocyanate
  • 4-Chloro-6-methylphenylisothiocyanate
  • 2-Bromo-6-methylphenylisothiocyanate

These compounds share similar reactivity and applications but differ in their specific substituents, which can affect their chemical properties and reactivity. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more reactive compared to its analogs .

Properties

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

1-bromo-5-chloro-2-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H5BrClNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3

InChI Key

IUYSWGWHPUQPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=C=S)Br)Cl

Origin of Product

United States

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